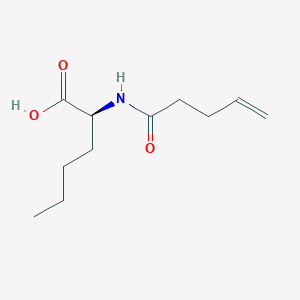

N-pent-4-enoyl-L-norleucine

Description

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

(2S)-2-(pent-4-enoylamino)hexanoic acid |

InChI |

InChI=1S/C11H19NO3/c1-3-5-7-9(11(14)15)12-10(13)8-6-4-2/h4,9H,2-3,5-8H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 |

InChI Key |

GCTYFGYJZUBVRO-VIFPVBQESA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)CCC=C |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CCC=C |

Origin of Product |

United States |

Synthetic Methodologies for N Pent 4 Enoyl L Norleucine and Its Analogues

Strategies for N-Acylation of L-Norleucine

The introduction of the pent-4-enoyl group onto the alpha-amino group of L-norleucine is a key synthetic step. This N-acylation can be achieved through various methods, each with distinct advantages and applications, primarily categorized into solution-phase and solid-phase techniques.

Utilization of Pent-4-enoyl Building Blocks in Acylation

The most direct method for the N-acylation of L-norleucine involves the use of a reactive derivative of pent-4-enoic acid. The choice of the acylating agent is crucial for achieving high yields and purity.

Pent-4-enoyl chloride : As an acyl chloride, this is a highly reactive building block. The acylation is typically performed under Schotten-Baumann conditions. In this reaction, the amino acid, L-norleucine, is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide or potassium carbonate), and the pent-4-enoyl chloride is added, often in an organic solvent, leading to the formation of the N-acylated product. nih.gov The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion.

Pent-4-enoic anhydride : Symmetrical or mixed anhydrides of pent-4-enoic acid can also serve as effective acylating agents. These are generally less reactive than acyl chlorides, which can sometimes offer better selectivity and milder reaction conditions.

Activated Esters : Pent-4-enoic acid can be converted into activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters. These reagents react cleanly with the amino group of L-norleucine under neutral or slightly basic conditions to form a stable amide bond with the release of a non-interfering leaving group. This method is particularly common in peptide synthesis.

The general reaction for the N-acylation of L-norleucine is depicted below:

Figure 1: General scheme for N-acylation of L-norleucine using a pent-4-enoyl building block (where X can be Cl, OCOR, or another leaving group).

Solid-Phase Peptide Synthesis Approaches for Incorporating Modified Norleucine

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, offers a powerful and automated methodology for building peptide chains, including those containing modified residues like N-pent-4-enoyl-L-norleucine. peptide.com The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. nih.gov

There are two primary strategies for incorporating this compound using SPPS:

Pre-synthesis of the Modified Amino Acid : The this compound is first synthesized in solution. This modified amino acid is then protected with a temporary Nα-protecting group (most commonly Fmoc) on its newly formed amide nitrogen, although this is not standard for N-acylated residues which are typically at the N-terminus. The carboxyl group is then activated and the building block is coupled to the resin-bound peptide chain just like any other amino acid.

On-Resin Acylation : L-norleucine is first incorporated into the peptide sequence on the solid support. After the full peptide chain is assembled, and while it is still attached to the resin, the terminal Nα-protecting group is removed, and the exposed amino group is acylated with a suitable pent-4-enoyl building block (e.g., pent-4-enoyl chloride or an activated ester). This post-synthetic modification allows for the site-specific introduction of the acyl group. ru.nl

The choice of resin is critical and depends on whether the final product is a peptide acid or a peptide amide. peptide.comunits.it Commonly used coupling reagents to facilitate amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or activators like HATU and HBTU, often used with a base such as diisopropylethylamine (DIEA). peptide.com

Solution-Phase Synthesis Techniques for N-Acylated Amino Acids

Solution-phase synthesis remains a vital technique, especially for large-scale production of N-acylated amino acids where the cost of solid-phase resins and reagents can be prohibitive. acs.org

The quintessential method is the Schotten-Baumann reaction , as mentioned earlier. This technique involves the reaction between an acyl chloride and an amino acid in a two-phase system of water and an organic solvent, under basic conditions. researchgate.net

Another common solution-phase approach involves the use of coupling reagents similar to those in SPPS. For instance, L-norleucine can be reacted with pent-4-enoic acid in the presence of a coupling agent like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and an organic base like DIEA in an appropriate solvent. acs.org The primary challenge in solution-phase synthesis is the purification of the final product, which often requires techniques like extraction, crystallization, or chromatography to remove excess reagents and byproducts.

Table 1: Comparison of Synthetic Methodologies for N-Acylation

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

|---|---|---|

| Principle | Stepwise addition of amino acids on an insoluble polymer support. nih.gov | Reactions are carried out in a homogeneous solution. |

| Purification | Simple filtration and washing after each step to remove excess reagents. peptide.com | Requires extraction, crystallization, or chromatography. |

| Scalability | Typically used for small to medium scale (mg to g). | Easily scalable for large-scale industrial production (kg). |

| Automation | Readily automated. peptide.com | More difficult to automate. |

| Reagent Use | Requires a large excess of reagents to drive reactions to completion. nih.gov | Can be performed with near-stoichiometric amounts of reagents. |

Stereochemical Considerations in Amino Acid Derivative Synthesis

The biological activity of amino acid derivatives is critically dependent on their stereochemistry. Therefore, ensuring the synthesis produces the desired L-enantiomer of this compound in high optical purity is paramount. This involves either starting with an enantiomerically pure precursor or resolving a racemic mixture.

Enantioselective Synthesis of L-Norleucine Precursors

To avoid the need for resolution, L-norleucine can be prepared directly through enantioselective synthetic routes. These methods create the chiral center at the alpha-carbon with a preference for the desired (S)-configuration.

Enzymatic Synthesis : Biocatalysis offers a highly selective and environmentally friendly approach. One established method is the reductive amination of a prochiral keto acid precursor. For example, 2-ketohexanoic acid can be converted to L-norleucine with high enantiomeric excess using enzymes like glutamate dehydrogenase, which selectively produces the L-amino acid. nih.gov

Asymmetric Synthesis : Chemical methods often employ chiral auxiliaries or catalysts. For instance, the asymmetric alkylation of a glycine enolate equivalent, where the enolate is made chiral by a covalently attached and recoverable chiral auxiliary, can be used. After alkylation with a butyl halide, removal of the auxiliary yields L-norleucine. Asymmetric Strecker reactions, which involve the addition of cyanide to an imine in the presence of a chiral catalyst, can also produce enantiomerically enriched amino nitriles as precursors to L-norleucine. google.com

Resolution Methods for Amino Acid Intermediates

When a synthesis results in a racemic mixture (a 50:50 mixture of D- and L-norleucine), a resolution step is necessary to separate the enantiomers.

Diastereomeric Salt Formation : This classical resolution technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. libretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure L- and D-enantiomers of the amino acid.

Table 2: Common Chiral Resolving Agents for Amino Acids

| Resolving Agent Type | Examples |

|---|---|

| Chiral Bases | Brucine, Strychnine, (-)-Ephedrine |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid |

Enzymatic Kinetic Resolution : This method leverages the high stereoselectivity of enzymes. A racemic mixture of an N-acylated amino acid, such as DL-N-acetylnorleucine, can be treated with an aminoacylase enzyme. libretexts.orglibretexts.org These enzymes, often derived from sources like pig kidneys, selectively hydrolyze the acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid untouched. libretexts.org The resulting free L-norleucine can then be easily separated from the unreacted D-enantiomer based on differences in solubility or charge. A patent describes a similar method for L-2-methyl norleucine, where DL-phenylacetyl-2-methyl norleucine is resolved using penicillin G acylase. google.com This approach is highly efficient for producing amino acids with very high optical purity. nih.gov

Preparation of this compound Analogues and Derivatives

The generation of analogues and derivatives of this compound is a key strategy for modulating its physicochemical properties and biological activity. This is typically achieved by introducing structural variations to the pent-4-enoyl group or by modifying the n-butyl side chain of the L-norleucine residue.

Structural Variations on the Pent-4-enoyl Moiety

Modifications to the pent-4-enoyl moiety can influence factors such as the molecule's reactivity, steric profile, and potential for further chemical ligation. These variations can range from altering the length of the acyl chain to introducing different functional groups.

A common approach to introduce variations is to utilize different N-acylating agents in the reaction with L-norleucine. While the direct synthesis of this compound involves the use of pent-4-enoyl chloride or a similarly activated derivative, analogues can be prepared by substituting this with other unsaturated acyl chlorides or anhydrides. For instance, shorter-chain analogues such as N-acryloyl and N-crotonyl amino acids have been synthesized, providing a basis for creating a variety of N-alkenoyl-L-norleucine derivatives.

The synthesis of N-acryloyl-α-amino acids, for example, has been achieved through the acryloylation of an alkali metal salt of the amino acid in water using acryloyl chloride google.com. This methodology can be adapted for L-norleucine to yield N-acryloyl-L-norleucine. A similar strategy can be employed with crotonoyl chloride to produce N-crotonyl-L-norleucine. The synthesis of ε-N-crotonyllysine has been demonstrated by reacting the ε-amino group with the N-hydroxysuccinimide (NHS) ester of crotonic acid, a method that could be applied to the α-amino group of L-norleucine nih.gov.

General synthetic procedures for N-acyl amino acids often involve the reaction of an amino acid with an acyl chloride in the presence of a base, or the coupling of a carboxylic acid with the amino acid using a coupling agent nih.gov. These established methods provide a versatile platform for the synthesis of a wide range of N-alkenoyl-L-norleucine analogues.

| Analogue Name | Acyl Moiety | Synthetic Precursor | General Method |

|---|---|---|---|

| N-Acryloyl-L-norleucine | Acryloyl | Acryloyl chloride | Schotten-Baumann reaction |

| N-Crotonyl-L-norleucine | Crotonyl | Crotonoyl chloride or Crotonic acid NHS ester | Acylation with activated acid derivative |

| N-Hex-5-enoyl-L-norleucine | Hex-5-enoyl | Hex-5-enoyl chloride | Schotten-Baumann reaction |

Modifications of the L-Norleucine Side Chain

The n-butyl side chain of L-norleucine offers a non-polar scaffold that can be chemically modified to introduce a variety of functional groups. These modifications can alter the hydrophobicity, polarity, and potential for specific interactions of the resulting molecule.

Research has demonstrated the feasibility of modifying the side chain of L-norleucine and its derivatives. For instance, poly(5,6-epoxy-L-norleucine) has been synthesized and subsequently reacted with thiols to introduce functional thioether linkages in the side chain nih.gov. This indicates that the terminal end of the norleucine side chain is accessible for chemical transformation.

A more direct approach to synthesizing side-chain modified L-norleucine analogues involves starting from a precursor that already contains the desired functionality. For example, the synthesis of 6-oxo-L-homonorleucine, an analogue of norleucine with a ketone group on the side chain, has been reported nih.gov. This modified amino acid could then be N-acylated with pent-4-enoyl chloride to yield the corresponding N-pent-4-enoyl derivative.

Another example of a side-chain modified norleucine derivative is 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist nih.govwikipedia.org. While the primary focus of research on DON is its biological activity, its chemical structure demonstrates that complex functionalities can be incorporated into the norleucine side chain. The synthesis of such complex analogues often involves multi-step synthetic routes starting from chiral precursors.

The synthesis of L-2-methyl norleucine has been achieved through a multi-step process that includes bromination, ammonolysis, and phenylacetylation, followed by enzymatic resolution google.com. This process could potentially be adapted to introduce other functionalities at various positions along the norleucine side chain prior to N-acylation.

| Analogue Name | Side Chain Modification | Potential Synthetic Strategy |

|---|---|---|

| N-pent-4-enoyl-6-hydroxy-L-norleucine | Terminal hydroxyl group | N-acylation of 6-hydroxy-L-norleucine |

| N-pent-4-enoyl-6-amino-L-norleucine | Terminal amino group (as a protected form) | N-acylation of a protected 6-amino-L-norleucine precursor |

| N-pent-4-enoyl-6-oxo-L-norleucine | Terminal ketone | N-acylation of 6-oxo-L-norleucine |

Biochemical Investigations of N Pent 4 Enoyl L Norleucine

Metabolic Integration and Biotransformation Studies

The metabolic fate of xenobiotics, including synthetic amino acid derivatives like N-pent-4-enoyl-L-norleucine, is a critical area of biochemical investigation. Understanding how this compound is absorbed, processed, and interacts with cellular machinery provides insights into its potential biological effects.

Assessment of Cellular Uptake Mechanisms

The entry of this compound into cells is a crucial first step for its metabolic integration. Generally, the cellular uptake of amino acid analogs can occur through various protein-mediated transport systems. These transporters, such as those responsible for the uptake of essential amino acids, may recognize and internalize the compound. For instance, transporters like L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, facilitates the uptake of amino acids and is a known pathway for certain therapeutic agents. mdpi.com The lipophilic nature of the pentenoyl group may also influence its ability to cross cell membranes.

The efficiency of cellular uptake is often concentration-dependent and can be affected by factors like temperature, as lower temperatures can reduce membrane fluidity and slow down energy-dependent transport processes. nih.gov Studies on similar compounds, such as nanoliposomes containing cyanidin-3-glucoside, have demonstrated that uptake can be both concentration- and energy-dependent, often involving endocytosis. nih.gov While specific studies on this compound's uptake are not detailed in the provided results, the general principles of xenobiotic and amino acid analog transport suggest that its entry into cells is likely a mediated process.

Identification of Potential Metabolic Pathways and Enzymes

Once inside the cell, this compound is expected to undergo biotransformation, a process catalyzed by a variety of enzymes to render the compound more water-soluble and easier to excrete. nih.gov The liver is the primary organ for drug metabolism, utilizing a host of enzymes for this purpose. nih.gov

Key metabolic pathways for a compound like this compound would likely involve both Phase I and Phase II reactions.

Phase I Reactions: These reactions introduce or expose functional groups and are primarily carried out by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govfrontiersin.org For this compound, potential Phase I modifications could include:

Hydroxylation: Addition of a hydroxyl group to the pentenoyl chain or the norleucine backbone.

Oxidation: The terminal double bond of the pentenoyl group could be a target for oxidation.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the xenobiotic, further increasing its water solubility. upol.cz Relevant Phase II enzymes could include:

Glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid.

Sulfotransferases (SULTs): These enzymes add a sulfonate group.

Glutathione S-transferases (GSTs): These enzymes conjugate the compound with glutathione.

The specific metabolites formed would depend on the activities of these various enzymes. For example, the presence of a terminal double bond in the pent-4-enoyl group could be susceptible to reduction by enoate reductases, a class of flavin-dependent enzymes. nih.gov

The KEGG (Kyoto Encyclopedia of Genes and Genomes) PATHWAY database provides a comprehensive map of metabolic pathways, including those for xenobiotic biodegradation and the metabolism of amino acids, which can serve as a reference for predicting the potential metabolic fate of this compound. genome.jpgenome.jp

Exploration of Biorecognition by Cellular Machinery (e.g., Aminoacyl-tRNA Synthetases)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step in protein synthesis. almerja.comresearchgate.net These enzymes exhibit high specificity to ensure the fidelity of translation. ebi.ac.uk

This compound, as an analog of the natural amino acid leucine (B10760876), could potentially be recognized by leucyl-tRNA synthetase (LeuRS). The binding and subsequent attachment to tRNA would depend on how the structural modifications—the pentenoyl group and the extended side chain of norleucine—are accommodated within the active site of the enzyme.

Aminoacyl-tRNA synthetases are divided into two classes, Class I and Class II, based on their distinct active site topologies. researchgate.netebi.ac.uk LeuRS belongs to Class I, which is characterized by a Rossmann fold catalytic domain. ebi.ac.uk The recognition of the amino acid by the synthetase is a key determinant for its potential incorporation into proteins. If this compound is mistakenly recognized and charged onto a tRNA, it could be incorporated into newly synthesized proteins, potentially altering their structure and function.

Interaction with Biological Macromolecules

The biological activity of a compound is often determined by its interactions with macromolecules such as enzymes and receptors.

Enzyme Inhibition and Activation Studies

Enzyme inhibitors are molecules that decrease the catalytic activity of enzymes and can be classified as reversible or irreversible. mdpi.comomicsonline.org this compound and similar compounds have been investigated for their potential to inhibit various enzymes.

For instance, analogs of this compound have been explored as inhibitors of enzymes like arginase. One study detailed the synthesis of a derivative featuring a piperidine (B6355638) ring linked to a quaternary amino acid center, which showed potent inhibitory activity against human arginase-1 (hARG-1) and hARG-2. nih.gov Another example is the compound α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase that also exhibits weak inhibitory activity against intestinal arginase. nih.gov

The enoyl moiety in this compound suggests it could be a potential inhibitor of enzymes involved in fatty acid synthesis, such as enoyl-ACP reductase (FabI). nih.govnih.gov FabI is a key enzyme in the bacterial fatty acid synthesis (FASII) pathway and is a target for antibiotics like triclosan. nih.govnih.gov Inhibition studies of FabI often involve steady-state kinetics to determine the inhibitory constants (Ki) of compounds. nih.gov

The table below summarizes the inhibitory activities of some related compounds.

| Compound/Inhibitor | Target Enzyme | Activity (IC50/Ki) | Reference |

| Piperidine Derivative | hARG-1 | 200 nM (IC50) | nih.gov |

| Piperidine Derivative | hARG-2 | 290 nM (IC50) | nih.gov |

| α-Difluoromethylornithine (DFMO) | Intestinal Arginase | 3.9 ± 1.0 mM (Ki) | nih.gov |

| Triclosan | saFabI | Nanomolar range (slow-onset inhibitor) | nih.gov |

Receptor Binding and Ligand-Target Interactions

Ligand-binding assays are fundamental in pharmacology to characterize the interaction between a ligand and its receptor. wikipedia.orgbmglabtech.com These assays can determine the affinity (often expressed as the dissociation constant, Kd) and specificity of binding. bmglabtech.com

The interaction of a ligand like this compound with a protein target is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. embl.defrontiersin.org Molecular docking studies can be used to predict the binding mode and affinity of a ligand to its target. For example, in a study of quinoline (B57606) derivatives targeting DNA gyrase, docking results revealed binding affinities ranging from -7.1 to -18.8 kcal/mol. nih.gov These studies also identified specific hydrogen bond and hydrophobic interactions between the ligands and amino acid residues in the active site. nih.gov

While specific receptor binding data for this compound is not available in the provided search results, the general principles of ligand-target interactions suggest that its binding to a protein would involve a combination of these forces. The N-acyl group and the norleucine side chain would play significant roles in determining the specificity and strength of the interaction.

The following table illustrates the types of interactions observed in protein-ligand complexes.

| Interaction Type | Description |

| Hydrogen Bonds | Formed between hydrogen bond donors and acceptors on the ligand and protein. |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the protein, driving the exclusion of water. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between atoms. |

| π-π Stacking | Interactions between aromatic rings on the ligand and protein. |

Modulation of Protein Structure and Function

This compound is a synthetic compound designed for biochemical investigations, combining the structural features of the non-proteinogenic amino acid L-norleucine with a reactive N-terminal acyl group. Its structure suggests a capacity to interact with and modulate the structure and function of specific proteins, primarily through mechanisms of competitive binding and potential covalent modification. The modulation is driven by the distinct roles of its two primary components: the L-norleucine scaffold and the N-pent-4-enoyl group.

The L-norleucine component serves as a targeting moiety. As an isomer of leucine and a close structural analog of methionine, L-norleucine can be recognized by the active or allosteric sites of enzymes that normally bind these common amino acids. scbt.com This mimicry allows the entire molecule to be positioned within specific protein pockets. Research on various norleucine analogs has demonstrated their utility as inhibitors for a range of enzymes, underscoring the ability of the norleucine structure to guide molecules to protein targets. chemimpex.comtandfonline.comwikipedia.org For instance, L-norleucine has been shown to bind directly to the hnRNPA2/B1 protein, inhibiting pathways related to tumor metastasis. ncats.io

The N-pent-4-enoyl group, on the other hand, functions as the reactive or "warhead" component. N-acyl amino acids are a broad class of molecules known to be involved in cellular signaling and enzyme regulation. tamu.edunih.govmdpi.com The pent-4-enoyl group is characterized by a terminal carbon-carbon double bond (an alkenyl group), which is a reactive electrophile. researchgate.netumich.edu In the context of drug design, such reactive groups are often incorporated to create covalent inhibitors. acs.orgnsf.govcas.org These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) within the protein's binding site. nsf.govcambridgemedchemconsulting.com This permanent or slowly reversible modification can lead to a profound and lasting alteration of the protein's three-dimensional structure, typically resulting in irreversible inhibition of its function. cas.orgdrughunter.com

The proposed mechanism for this compound's activity involves a two-step process. First, the L-norleucine portion directs the inhibitor to the binding site of a target protein. Once the molecule is appropriately oriented, the electrophilic pent-4-enoyl group is positioned to react with a nearby nucleophilic residue, leading to covalent adduct formation. This modification disrupts the protein's native conformation and function.

Table 1: Functional Components of this compound

| Component | Primary Role | Mechanism of Action |

|---|---|---|

| L-Norleucine | Targeting Moiety | Mimics natural amino acids like leucine and methionine, providing specificity by binding to the active or allosteric sites of target proteins. scbt.com |

| N-pent-4-enoyl Group | Reactive "Warhead" | Contains a terminal alkenyl group that can act as an electrophile, enabling covalent bond formation with nucleophilic residues (e.g., Cys, Ser) on the target protein. acs.orgnsf.gov |

Detailed Research Findings

While specific studies on this compound are not extensively documented in publicly available literature, the principles of its action can be inferred from research on related compounds. Norleucine analogs have a history of being used as specific enzyme inhibitors. Similarly, the pent-4-enoyl moiety is a known tool in chemical biology for creating targeted covalent inhibitors.

For example, the well-studied glutamine analog 6-diazo-5-oxo-L-norleucine (DON) acts as an irreversible inhibitor by covalently binding to the active site of glutamine-utilizing enzymes. wikipedia.orgnih.gov This highlights a common strategy where an amino acid analog delivers a reactive group to achieve specific and lasting inhibition.

The use of alkenyl groups as reactive warheads is also a well-established strategy. Triacsin C and its analogs, which feature an alkenyl chain, are known inhibitors of long-chain fatty acyl-CoA synthetase (ACSL). nih.gov Furthermore, the pent-4-enoyl group itself has been incorporated into β-lactam structures to create inhibitors for human fatty acid amide hydrolase (hFAAH), demonstrating its utility as a covalent modifier in enzyme inhibition. tandfonline.com

Table 2: Examples of Norleucine Analogs and Their Protein Targets

| Norleucine Analog | Target Enzyme/Protein | Type of Inhibition |

|---|---|---|

| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine-utilizing enzymes (e.g., γ-glutamyl transpeptidase) | Irreversible, Covalent wikipedia.orgnih.gov |

| L-Norleucine | hnRNPA2/B1 protein | Direct binding, Inhibits protein expression pathways ncats.io |

| Phosphinic Norleucine Derivatives | Leucine aminopeptidase (B13392206) (LAP) | Competitive, Moderate affinity tandfonline.com |

| 6-Nitro-L-norleucine | Incorporated into protein structures | Binds within protein structures, as seen in PDB entry 3F80 nih.gov |

The structural combination in this compound therefore represents a rational design strategy for creating a selective and potent covalent inhibitor. The L-norleucine component provides the selectivity for a particular subset of proteins, while the N-pent-4-enoyl group provides the mechanism for irreversible functional modulation. This approach is a cornerstone of modern chemical biology and drug design, allowing for the creation of highly specific molecular probes and potential therapeutic agents. cas.orgcambridgemedchemconsulting.com

Structure Activity Relationship Sar Studies of N Pent 4 Enoyl L Norleucine Derivatives

Elucidation of Key Pharmacophoric Elements

The biological activity of N-acyl amino acid derivatives, including N-pent-4-enoyl-L-norleucine, is governed by a combination of three essential structural components, often referred to as pharmacophoric elements. These elements are analogous to those found in the native N-acyl l-homoserine (B39754) lactone (AHL) signals used by many Gram-negative bacteria. nih.govnih.gov

The core pharmacophore consists of:

The Amino Acid-Derived Headgroup: In this case, the L-norleucine moiety serves as the polar "headgroup." In natural AHLs, this is typically an L-homoserine lactone ring. nih.gov This part of the molecule is believed to be critical for initial molecular recognition and forming key hydrogen-bonding interactions with the target receptor protein. nih.gov

The N-Acyl Chain: The "tail" of the molecule is the N-pent-4-enoyl group. This lipophilic chain is a primary determinant of the molecule's specificity and binding affinity for its cognate receptor. nih.gov Variations in the length, branching, and degree of saturation of this chain can dramatically alter the biological activity profile. plos.org

The Amide Linker: This central amide bond covalently connects the headgroup and the tail. It plays a structural role in maintaining the proper orientation of the two other elements and is itself involved in hydrogen bonding within the receptor's binding pocket.

Systematic analysis of AHLs and their analogs has shown that while the headgroup and linker provide foundational binding, the acyl tail is what fine-tunes the interaction, dictating whether the molecule will act as an agonist (activator) or an antagonist (inhibitor) and for which specific bacterial species. acs.orgnih.gov

Impact of N-Acyl Chain Length and Unsaturation on Activity

The structure of the N-acyl side chain—specifically its length and the presence of unsaturation—is a critical factor influencing the biological activity of AHL analogs. jci.org Studies on a wide range of these molecules have consistently demonstrated that modifications to the acyl chain can lead to significant changes in potency and receptor selectivity. plos.orgacs.org

The length of the acyl chain is crucial for activity. jci.org Natural AHLs feature chains varying from 4 to 18 carbons. plos.org There is often a distinct chain-length preference for specific bacterial receptors. For instance, some acylases, which are enzymes that degrade these signaling molecules, specifically act on AHLs with longer side chains (11-14 carbons) while showing no activity against those with shorter chains (4-6 carbons). nih.gov This highlights the precise structural recognition involved. Long-chain AHLs (≥12 carbons) have been shown to elicit the most significant biological effects in various systems. acs.org The five-carbon chain of this compound places it in the category of short-chain derivatives.

The presence of unsaturation, such as the terminal double bond in the pent-4-enoyl group, is another key variable. This feature can influence the molecule's conformation, flexibility, and interactions within the hydrophobic binding pocket of the receptor. The introduction of unsaturation or other functional groups like silyl (B83357) groups can be a strategy to create novel modulators with altered activity profiles. acs.org

The following interactive table illustrates how hypothetical changes in the acyl chain of an N-acyl-L-norleucine scaffold could influence its biological activity, based on general SAR principles.

Stereochemical Influences on Biological Activity

Stereochemistry is a paramount factor in the biological activity of N-acyl amino acid derivatives. For natural AHLs and their synthetic analogs, the stereocenter at the α-carbon of the amino acid or lactone precursor is critical for proper recognition by the receptor protein. mdpi.comfrontiersin.org

Numerous studies have confirmed that biological activity is highly dependent on the L-configuration of the amino acid moiety. mdpi.com For example, in studies comparing enantiomers, the natural (L)-stereoisomer is typically active, while the corresponding (D)-enantiomer is often devoid of activity or possesses significantly reduced potency. acs.orgmdpi.com One study on N-acyl homoserines demonstrated that the (R)-enantiomer (which corresponds to the L-amino acid precursor) was active against schistosomes, whereas the (S)-enantiomer (from the D-amino acid precursor) showed no activity, underscoring the stereo-specific nature of the interaction. plos.org

This stereochemical preference implies a highly ordered, three-dimensional binding pocket in the target receptor that can distinguish between the two enantiomers. Therefore, for this compound, the "L" designation is not trivial; it is an essential determinant of its expected biological function. The synthesis of the corresponding D-norleucine derivative would likely result in an inactive compound.

The table below summarizes this fundamental stereochemical principle.

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. neovarsity.org For molecules like this compound derivatives, QSAR serves as a powerful tool to understand the physicochemical properties that drive activity, predict the potency of novel compounds, and guide the synthesis of more effective analogs. bas.bgresearchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. openmedicinalchemistryjournal.com For AHL analogs, these descriptors typically fall into several categories:

Topological: Describing the atomic connectivity and shape of the molecule.

Geometrical: Relating to the 3D arrangement of the atoms.

Electronic: Quantifying features like charge distribution and orbital energies. bas.bg

Constitutional and Physicochemical: Including properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors/acceptors. imist.ma

From a large pool of calculated descriptors, a smaller, relevant subset is chosen for model development. This selection process is critical to avoid using intercorrelated or irrelevant descriptors, which can lead to a statistically poor or misleading model. nih.gov Once the key descriptors are selected, a mathematical model is constructed using statistical regression methods. Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression, which generate an equation linking the descriptor values to the biological activity. bas.bgnih.govnih.gov

A QSAR model's utility is determined by its ability to accurately predict the activity of compounds not used in its creation. neovarsity.org To ensure robustness and predictive power, rigorous validation is essential. researchgate.net Validation is typically performed using two main strategies:

Internal Validation: This assesses the model's stability and robustness using only the training set data. The most common method is cross-validation (e.g., leave-one-out or LOO), which systematically removes a compound, rebuilds the model, and predicts the activity of the removed compound. The result is expressed as a cross-validated correlation coefficient (q² or r²(CV)). A model is generally considered acceptable if its q² value is greater than 0.5. mdpi.com

External Validation: This is the most stringent test of a model's predictive capability. The model, built using the training set, is used to predict the activities of an independent "test set" of compounds. The predictive performance is measured by the predictive correlation coefficient (r²_pred). mdpi.com

A well-validated QSAR model can reliably forecast the biological activity of newly designed derivatives of this compound, accelerating the discovery of potent lead compounds.

The following table presents statistical parameters for a hypothetical QSAR model, illustrating the metrics used for validation.

Role of N Pent 4 Enoyl L Norleucine in Cellular and Molecular Processes

Impact on Cellular Signaling Pathways

N-acyl amino acids are an emerging class of endogenous signaling molecules that have been shown to modulate various cellular pathways. nih.gov The signaling potential of these molecules often depends on their ability to interact with specific receptors and enzymes. For instance, some NAAAs have been shown to interact with G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels. researchgate.net

While direct evidence for N-pent-4-enoyl-L-norleucine is lacking, the L-norleucine component suggests potential involvement in pathways related to amino acid sensing. Norleucine itself has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The addition of the N-pent-4-enoyl group could modify this activity, potentially altering the compound's affinity for cellular targets or its ability to cross cell membranes. The unsaturated nature of the pentenoyl chain may also confer specific signaling properties, as unsaturated fatty acids are known to be precursors for various signaling lipids.

Furthermore, studies on peptide-gold nanoparticle hybrids have indicated that the hydrophobicity and aromaticity of amino acids are key determinants in modulating Toll-like receptor (TLR) signaling, a crucial component of the innate immune system. nih.gov While norleucine is not aromatic, the acylation with a pentenoyl group would increase its hydrophobicity, suggesting a potential to influence inflammatory signaling pathways.

Modulation of Specific Biochemical Cascades

The structure of this compound suggests it could influence several biochemical cascades. The L-norleucine moiety could allow it to act as a competitive inhibitor or a modulator of enzymes that process other amino acids, particularly leucine (B10760876), due to their structural similarity.

N-acyl amino acids have been implicated in the regulation of various enzymatic processes. For example, certain N-acyl taurines have been shown to affect the proliferation of cancer cells, suggesting an interaction with the biochemical cascades that control the cell cycle. nih.govresearchgate.net Treatment of prostate cancer cells with N-arachidonoyl taurine (B1682933) and N-oleoyl taurine led to a significant decrease in proliferation, with N-oleoyl taurine causing an increase in the subG1 cell population, indicative of apoptosis. nih.govresearchgate.net

Given these findings, it is plausible that this compound could modulate similar cascades. The pentenoyl group, being a short-chain unsaturated fatty acid, could be a substrate for enzymes involved in fatty acid metabolism, potentially leading to the generation of other bioactive molecules. The amide linkage to L-norleucine could also be a target for amidases, releasing norleucine and pent-4-enoic acid, which could then exert their own distinct biological effects.

Investigations in Model Systems for Biological Activity

No direct in vitro cellular assay data for this compound is currently available in the public domain.

However, studies on related N-acyl amino acids provide a framework for predicting its potential functional effects. For example, N-acyl alanines have demonstrated antiproliferative effects in vitro. nih.gov Similarly, β-lactam amino acid amides have been shown to exhibit potent antiproliferative activity in MCF-7 breast cancer cells, where they disrupt microtubule formation. tudublin.ie These studies typically utilize assays such as the MTT assay to assess cell viability and proliferation, and immunofluorescence microscopy to observe effects on cellular structures like the cytoskeleton.

Should this compound be investigated in the future, a similar battery of in vitro assays would be employed to determine its functional effects on various cell lines.

Research has demonstrated that N-acyl derivatives of norleucine can possess significant antimicrobial properties. A study on newly synthesized N-acyl norleucine derivatives reported their activity against a panel of bacterial and fungal strains. jetir.org The results indicated that both the acid and ester forms of these derivatives were more potent against bacteria than fungi. jetir.org

Specifically, amide ester derivatives with electron-withdrawing groups showed notable activity against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, with some compounds exhibiting complete inhibition at concentrations as low as 0.9 μg/mL. jetir.org In contrast, the corresponding amide acid derivatives were more effective against the Gram-positive bacterium Staphylococcus aureus. jetir.org This suggests that the nature of the acyl group and the presence of an ester or a free acid at the C-terminus of norleucine are critical determinants of antimicrobial specificity and potency.

The unsaturated pentenoyl chain in this compound could contribute to its antimicrobial potential, as unsaturated fatty acids themselves are known to have antibacterial effects. researchgate.net The mechanism of action is often related to the disruption of the bacterial cell membrane.

Table 1: Illustrative Antimicrobial Activity of N-Acyl Norleucine Derivatives (Note: This table is based on data for other N-acyl norleucine derivatives and is for illustrative purposes only, as specific data for this compound is not available.)

| Compound Type | Target Organism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| N-acyl norleucine ethyl ester with nitro group | Klebsiella pneumoniae (Gram-negative) | 0.9 | jetir.org |

| N-acyl norleucine ethyl ester with nitro group | Escherichia coli (Gram-negative) | 0.9 | jetir.org |

| N-acyl norleucine acid with nitro group | Staphylococcus aureus (Gram-positive) | Data suggests activity | jetir.org |

While there are no specific studies on the anti-proliferative effects of this compound, research on other N-acyl amino acids suggests this is a promising area for investigation. N-acyl taurines, for instance, have been shown to reduce the proliferation of PC-3 prostate cancer cells at concentrations as low as 1 μM. nih.govresearchgate.net

The anti-proliferative activity of modified amino acids is an active area of research. For example, some β-lactam amino acid amides have been found to have potent antiproliferative effects in MCF-7 cells. tudublin.ie These compounds were shown to disrupt microtubule polymerization, leading to mitotic catastrophe and apoptosis. tudublin.ie

The evaluation of the anti-proliferative effects of a novel compound like this compound would typically involve screening against a panel of cancer cell lines, such as the NCI-60 panel. The GI50 (concentration for 50% growth inhibition) would be determined to assess the compound's potency.

Table 2: Illustrative Anti-proliferative Activity of N-Acyl Amino Acid Derivatives in Cellular Models (Note: This table is based on data for other N-acyl amino acid derivatives and is for illustrative purposes only, as specific data for this compound is not available.)

| Compound | Cell Line | Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| N-arachidonoyl taurine | PC-3 (Prostate Cancer) | Reduced proliferation | 1 μM | nih.govresearchgate.net |

| N-oleoyl taurine | PC-3 (Prostate Cancer) | Reduced proliferation, induced apoptosis | 1 μM | nih.govresearchgate.net |

| β-lactam amino acid amides | MCF-7 (Breast Cancer) | Potent antiproliferative activity | Not specified | tudublin.ie |

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to unequivocally determine the molecular structure of N-pent-4-enoyl-L-norleucine. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint of its atomic and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the different protons within the molecule. For instance, protons on sp³ hybridized carbons, such as those in the norleucine side chain, typically resonate in the upfield region (around 1-2 ppm). chemistrysteps.com Protons adjacent to electron-withdrawing groups, like the amide nitrogen, are deshielded and appear further downfield. chemistrysteps.com The terminal vinyl protons of the pentenoyl group are expected in the 4-6 ppm range due to the sp² hybridization of the carbons. chemistrysteps.com For complex molecules, two-dimensional NMR techniques can be employed to establish connectivity between protons and carbons. beilstein-journals.org The presence of rotamers, or different conformations around single bonds, can lead to the appearance of multiple signals for a single proton, which can be studied using temperature-dependent NMR experiments. beilstein-journals.org

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. For this compound, techniques like electrospray ionization (ESI) are commonly used to generate ions. metabolomexchange.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. ualberta.ca Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions to gain structural insights. nih.gov The fragmentation pattern can help to identify the different components of the molecule, such as the norleucine and pentenoyl moieties.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies for this compound would include the N-H stretch of the amide group, the C=O stretch of the amide and carboxylic acid, and the C=C stretch of the terminal alkene. This technique is valuable for confirming the presence of these key functional components. ualberta.ca

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for alkyl protons (norleucine side chain), methine proton (α-carbon), amide proton, and vinyl protons (pentenoyl group). |

| ¹³C NMR | Signals for alkyl carbons, α-carbon, amide carbonyl carbon, carboxylic acid carbonyl carbon, and vinyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns revealing the loss of specific groups. |

| FTIR | Characteristic absorption bands for N-H, C=O (amide and acid), and C=C bonds. |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for analyzing its purity. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification and analysis of non-volatile compounds like this compound. scispace.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating peptides and related compounds. scispace.commdpi.com The separation is based on the hydrophobicity of the molecules. By using a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, compounds can be eluted based on their polarity. nih.gov The purity of the collected fractions can be assessed by re-injecting them into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. sigmaaldrich.com This hyphenated technique is extremely sensitive and specific, allowing for the simultaneous separation, identification, and quantification of compounds in a mixture. nih.govthermofisher.com As the components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each peak. sigmaaldrich.com This is particularly useful for analyzing complex biological samples or for confirming the identity of a purified compound. nih.govrsc.org The use of LC-MS grade solvents and reagents is crucial to avoid contamination and ensure high-quality data. sigmaaldrich.com

Table 2: Chromatographic Methods for this compound

| Method | Application | Principle |

|---|---|---|

| HPLC | Purification and purity analysis | Separation based on differential partitioning between a stationary phase and a mobile phase. |

| LC-MS | Identification and quantification | Combines the separation of HPLC with the mass analysis of MS for high sensitivity and specificity. |

Advanced Biochemical Assays for Activity Profiling

To understand the biological role of this compound, a variety of biochemical assays are employed. These assays can investigate its interaction with enzymes, receptors, or other biological targets.

The design of a specific biochemical assay for this compound would depend on its hypothesized biological activity. For example, if it is designed as an enzyme inhibitor, an assay would be developed to measure the enzyme's activity in the presence and absence of the compound. nih.govnih.gov Such assays often involve the use of a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion. The reduction in signal in the presence of this compound would indicate inhibitory activity. Similarly, if the compound is intended to interact with a receptor, binding assays using radiolabeled ligands or surface plasmon resonance (SPR) could be used to determine its affinity. The development of such assays is a critical step in characterizing the biological profile of novel compounds. ualberta.caresearchgate.net

Bioinformatic and Chemoinformatic Tools in Research

Bioinformatic and chemoinformatic tools play an increasingly important role in modern drug discovery and chemical biology research, including the study of compounds like this compound.

Bioinformatics: Bioinformatic tools are used to analyze biological data, such as genomic and proteomic data. stanford.edu In the context of this compound, these tools could be used to identify potential biological targets. For example, by searching protein databases for enzymes with active sites that might accommodate the structure of this compound, potential targets for its biological activity could be predicted. researchgate.net Furthermore, if the compound is found to modulate the expression of certain genes, bioinformatic pathway analysis tools can be used to understand the broader biological pathways that are affected. metabolomexchange.org

Chemoinformatics: Chemoinformatics involves the use of computational methods to analyze chemical data. These tools can be used to predict the physicochemical properties of this compound, such as its solubility, lipophilicity, and potential for oral bioavailability. Virtual screening, a chemoinformatic technique, can be used to screen large libraries of compounds against a biological target to identify potential hits. fu-berlin.de Molecular modeling and docking simulations can be used to predict how this compound might bind to the active site of a target protein, providing insights into its mechanism of action at the molecular level. arizona.edu

Future Perspectives and Emerging Research Avenues

Design of Novel N-Acylated Amino Acid Derivatives

The foundational structure of N-pent-4-enoyl-L-norleucine offers a versatile platform for the rational design of new chemical entities with potentially enhanced or novel biological activities. The field of N-acyl amino acids (NAAAs) has demonstrated that small structural modifications can lead to significant changes in function. wikipedia.orgnomuraresearchgroup.comnih.gov Future research could systematically explore modifications at both the acyl chain and the norleucine moiety.

The terminal alkene group in the pent-4-enoyl chain is a key site for chemical modification. Strategies could include:

Saturation/Isomerization: Hydrogenation of the double bond would yield N-pentanoyl-L-norleucine, allowing for a direct assessment of the unsaturated bond's role in biological activity. Positional isomerization could move the double bond to other positions within the acyl chain, potentially altering the molecule's conformation and interaction with biological targets.

Functionalization: The alkene can serve as a handle for various chemical transformations, such as epoxidation, dihydroxylation, or the addition of halogens or other functional groups. These modifications can influence the molecule's polarity, reactivity, and binding capabilities.

The L-norleucine component also presents opportunities for derivatization. While maintaining the core norleucine structure, modifications could include:

Stereochemistry: Synthesizing the D-norleucine enantiomer, N-pent-4-enoyl-D-norleucine, would be crucial for investigating stereospecificity in biological interactions, a common feature for many bioactive molecules. acs.org

Alpha-carbon substitution: Introduction of substituents at the alpha-carbon of the norleucine could create conformationally constrained analogs, which are often used in peptide and drug design to enhance stability and affinity. rsc.org

These newly designed derivatives would require thorough characterization using spectral and analytical techniques to confirm their structures before undergoing biological evaluation. semanticscholar.org

Integration into Complex Peptidic Architectures for Enhanced Functionality

The incorporation of non-natural amino acids like N-acylated norleucine derivatives into peptides is a rapidly growing strategy in drug discovery to create molecules with improved pharmacological properties. scispace.comfrontiersin.org The this compound structure could be integrated as an N-terminal cap on a peptide chain. This N-acylation can enhance the peptide's metabolic stability by protecting it from degradation by aminopeptidases and can also increase its lipophilicity, potentially improving cell membrane permeability. acs.org

The terminal alkene of the acyl chain offers a unique site for further modification once the molecule is part of a peptide. For instance, it could be used for "stapling" the peptide—a technique where the N-terminal acyl chain is covalently linked to an amino acid side chain further down the peptide sequence. This creates a cyclic, conformationally constrained peptide, which can lead to higher binding affinity and stability.

Future research in this area would involve:

Solid-phase peptide synthesis: Developing protocols to efficiently couple this compound to the N-terminus of various peptide sequences.

Functional assays: Evaluating these novel lipopeptides for enhanced biological activity, receptor affinity, or improved pharmacokinetic profiles compared to their non-acylated counterparts.

Exploration of Untapped Biological Targets and Mechanisms

The biological roles of most of the hundreds of identified NAAAs are still largely unknown. nih.govpnas.org For this compound, the entire landscape of its potential biological interactions remains to be charted. Research should focus on identifying its molecular targets and elucidating its mechanism of action.

A primary area of investigation would be its interaction with enzymes that metabolize other NAAAs. Key enzymes of interest include:

Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain-containing 1 (PM20D1): These enzymes are known to be involved in the synthesis and degradation of various NAAAs. elifesciences.org Investigating whether this compound is a substrate, inhibitor, or modulator of these enzymes would be a critical first step. pnas.org

Other Hydrolases and Acyltransferases: A broader screening against a panel of hydrolases and acyltransferases could reveal novel metabolic pathways.

Beyond metabolic enzymes, this compound could function as a signaling molecule by binding to cellular receptors. Potential targets include:

G-protein coupled receptors (GPCRs): Several NAAAs are known to be ligands for GPCRs. nomuraresearchgroup.com

Ion channels: The transient receptor potential (TRP) channel family are known targets for some N-acyl amides. wikipedia.org

Mitochondrial proteins: Certain NAAAs with unsaturated acyl chains have been shown to act as endogenous uncouplers of mitochondrial respiration, suggesting a direct interaction with mitochondrial components. nomuraresearchgroup.com

A combination of computational docking studies and experimental binding assays would be essential to identify and validate these potential interactions.

Translational Research Potential in Pre-clinical Settings

Should initial studies reveal significant biological activity, the translational potential of this compound in pre-clinical models would be the next logical step. The broad bioactivities of NAAAs suggest several therapeutic areas where this novel compound could be relevant, including metabolic diseases, inflammation, pain, and oncology. wikipedia.orgsemanticscholar.org

A pre-clinical research program would involve several key stages:

In vitro disease models: Testing the efficacy of the compound in cell-based models of specific diseases. For example, if it is found to modulate mitochondrial uncoupling, its effect on adipocyte metabolism could be studied. nomuraresearchgroup.com

Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This would include evaluating its stability in plasma and liver microsomes. acs.org

In vivo animal models: If in vitro efficacy and favorable pharmacokinetics are established, the compound would be tested in animal models of disease. For instance, if it shows anti-inflammatory properties in vitro, it could be evaluated in a rodent model of chronic pain or inflammation. acs.org

These pre-clinical studies are vital to determine if the promising in vitro activities of this compound or its derivatives can be translated into a tangible therapeutic benefit in a whole-organism setting.

Q & A

Basic Research Questions

Q. How can researchers design experiments to investigate the biochemical activity of N-pent-4-enoyl-L-norleucine while ensuring methodological rigor?

- Answer : Utilize the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population : Enzymatic systems (e.g., proteases or acyltransferases).

- Intervention : Introduction of this compound as a substrate or inhibitor.

- Comparison : Control groups using unmodified L-norleucine or structurally similar analogs.

- Outcome : Kinetic parameters (e.g., Km, Vmax) or binding affinity measured via fluorescence quenching .

- Experimental Controls : Include negative controls (e.g., solvent-only reactions) and positive controls (e.g., known inhibitors) to validate specificity .

Q. What analytical techniques are most suitable for characterizing the purity and stability of this compound under varying experimental conditions?

- Answer :

- HPLC-MS : For assessing purity and detecting degradation products (e.g., hydrolysis of the enoyl group).

- Circular Dichroism (CD) : To monitor conformational changes in aqueous vs. nonpolar solvents.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability .

- Data Validation : Replicate analyses across three independent batches to account for synthesis variability .

Advanced Research Questions

Q. How should researchers address contradictions in kinetic data when this compound exhibits substrate inhibition in some assays but not others?

- Answer :

- Variable Isolation : Systematically test pH (4–9), temperature (4–37°C), and ionic strength to identify confounding factors .

- Mechanistic Modeling : Use Michaelis-Menten or Hill equation adaptations to determine if cooperativity or allosteric effects explain discrepancies .

- Cross-Validation : Compare results with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .

Q. What strategies can optimize the synthesis of this compound to improve yield while minimizing side reactions?

- Answer :

- Stepwise Protection : Use Fmoc/t-Bu groups to protect the α-amine during enoylation, reducing unintended acylation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling efficiency and side-product profiles .

- Reaction Monitoring : Employ real-time NMR or FTIR to track enoyl group formation and adjust stoichiometry dynamically .

Q. How can researchers ensure ethical and reproducible reporting when using this compound in preclinical studies?

- Answer :

- NIH Guidelines Compliance : Detail animal/cell models, dosing regimens, and statistical power calculations in supplementary materials .

- Data Transparency : Share raw datasets (e.g., kinetic curves, chromatograms) via repositories like Zenodo or Figshare .

- Ethical Oversight : Document IRB/IACUC approvals and conflict-of-interest declarations .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.